Ethyl thioglycolate

Beschreibung

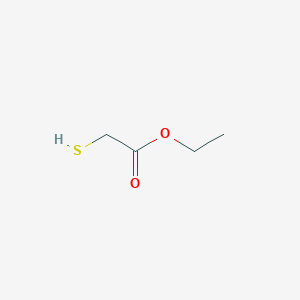

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-2-6-4(5)3-7/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBRSNZAOAJRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049337 | |

| Record name | Acetic acid,mercapto-,ethylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | Ethyl 2-mercaptoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-51-8 | |

| Record name | Ethyl mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl thioglycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid,mercapto-,ethylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5SD8DD6CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Ethyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thioglycolate, a versatile organic compound, serves as a crucial intermediate in various chemical syntheses and finds applications in industries ranging from cosmetics to pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the acid-catalyzed esterification of thioglycolic acid with ethanol (B145695). This document delves into the reaction mechanism, presents a detailed experimental protocol for a high-yield synthesis, and summarizes key quantitative data from various synthetic approaches. Furthermore, this guide includes graphical representations of the reaction mechanism and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound (HSCH₂COOCH₂CH₃) is a bifunctional molecule containing both a thiol (-SH) and an ester group. This unique structure allows it to participate in a wide array of chemical transformations, making it a valuable building block in organic synthesis. Its primary route of synthesis is through the Fischer-Speier esterification, a well-established method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. The efficiency of this synthesis is influenced by several factors, including the choice of catalyst, reaction temperature, and the removal of water, a byproduct of the reaction.

Synthesis of this compound

The most prevalent method for synthesizing this compound is the direct esterification of thioglycolic acid with ethanol.[1][2] This reaction is an equilibrium process, and to achieve high yields, it is typically carried out with an excess of the alcohol and with the continuous removal of water.[3]

General Reaction Scheme

The overall reaction can be represented as follows:

HSCH₂COOH + CH₃CH₂OH ⇌ HSCH₂COOCH₂CH₃ + H₂O (Thioglycolic Acid) + (Ethanol) ⇌ (this compound) + (Water)

Various acid catalysts can be employed to accelerate the reaction, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂).[1][4][5]

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from thioglycolic acid and ethanol follows the Fischer-Speier esterification mechanism. The presence of the thiol group in thioglycolic acid does not fundamentally alter the established pathway of this acid-catalyzed reaction. The mechanism proceeds through the following key steps:[2][5]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of thioglycolic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Quantitative Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from a high-yield synthesis method.[4]

| Parameter | Value | Reference |

| Starting Materials | ||

| Thioglycolic Acid | 27.6 g (300 mmol) | [4] |

| Absolute Ethanol | 27.6 g (600 mmol) | [4] |

| Catalyst | ||

| Magnesium Perchlorate | 3.34 g (15 mmol) - 6.69 g (30 mmol) | [4] |

| Solvent/Water-carrying Agent | ||

| Cyclohexane (B81311) | 16 ml | [4] |

| Reaction Conditions | ||

| Temperature | Reflux | [4] |

| Reaction Time | Until no more water is generated | [4] |

| Purification | ||

| Distillation Conditions | 80-82°C / 1.3-1.35 KPa | [4] |

| Yield | 90% - 98% | [4] |

Experimental Protocols

This section provides a detailed methodology for a high-yield synthesis of this compound based on a patented procedure.[4]

High-Yield Synthesis Using Magnesium Perchlorate Catalyst

Materials:

-

Thioglycolic acid (27.6 g, 300 mmol)

-

Absolute ethanol (27.6 g, 600 mmol)

-

Magnesium perchlorate (6.69 g, 30 mmol)

-

Cyclohexane (16 ml)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

Equipment:

-

100 ml round-bottom flask

-

Reflux condenser with a Dean-Stark trap or similar water separator

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus (for both atmospheric and reduced pressure distillation)

Procedure:

-

Reaction Setup: In a 100 ml round-bottom flask equipped with a magnetic stir bar, combine thioglycolic acid (27.6 g), absolute ethanol (27.6 g), cyclohexane (16 ml), and magnesium perchlorate (6.69 g).

-

Esterification: Attach the reflux condenser with a water separator to the flask. Heat the mixture to reflux with continuous stirring. Water will begin to collect in the separator. Continue the reflux until no more water is generated.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Rearrange the apparatus for atmospheric distillation and remove the excess ethanol and cyclohexane. The recovered solvents can be stored for future use.

-

Work-up: To the remaining reaction mixture, add 10 ml of distilled water. Transfer the mixture to a separatory funnel and extract three times with 10 ml portions of diethyl ether to remove the magnesium perchlorate.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Final Purification: Remove the diethyl ether by distillation. The crude this compound is then purified by vacuum distillation at 80-82°C and a pressure of 1.3-1.35 KPa to yield the final product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and efficient method. High yields can be achieved through the use of appropriate catalysts, such as magnesium perchlorate, and by effectively removing the water byproduct during the reaction. The detailed mechanism and experimental protocol provided in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce this important chemical intermediate. The straightforward nature of the reaction and the availability of starting materials make it a practical and valuable transformation in organic chemistry.

References

Physical and chemical properties of ethyl thioglycolate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ETG), also known as ethyl 2-mercaptoacetate, is an organic sulfur compound and the ethyl ester of thioglycolic acid.[1][2] It is a versatile chemical intermediate valued for its thiol (-SH) and ester functional groups, which impart unique reactivity.[2] At room temperature, it presents as a colorless to pale yellow liquid characterized by a strong, pungent odor.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications and safety considerations.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is critical for its handling, application in synthesis, and safety assessments.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-sulfanylacetate | [1] |

| Synonyms | Ethyl 2-mercaptoacetate, Ethyl mercaptoacetate | [1][4] |

| CAS Number | 623-51-8 | [1] |

| Molecular Formula | C₄H₈O₂S | [1][5] |

| Molecular Weight | 120.17 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent, stench | [2] |

| Melting Point | -80 °C | [3][5][6] |

| Boiling Point | 54 °C at 12 mmHg (16 hPa)[3][5][6] 156-158 °C (at atmospheric pressure) | [6] |

| Density | 1.096 g/mL at 25 °C | [5][6] |

| Flash Point | 60.5 °C (140.9 °F)[3][4] 47.7°C (118 °F) | [5][6] |

| Refractive Index (n²⁰/D) | 1.457 | [5][6] |

| Vapor Pressure | 2.7 mmHg at 25 °C | [6] |

| Water Solubility | Not miscible or difficult to mix | [5][6] |

| Solubility in Organic Solvents | Miscible with water, acetone, ethanol, ethyl ether | [7] |

| pKa (SH group) | 7.95 at 25 °C | [5][6] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Available data can be found at ChemicalBook[8] |

| ¹³C NMR | Available data can be found at ChemicalBook[8] |

| Mass Spectrum (EI) | Available data can be found at NIST WebBook[9] |

| IR Spectrum | Available data can be found at NIST WebBook[10] |

| BRN | 605581 |

Chemical Reactivity and Stability

This compound's reactivity is dominated by its thiol group, making it a potent reducing agent and a nucleophile.[2][11]

-

Stability : The compound is stable under inert atmosphere and recommended storage conditions (2-8°C, protected from light).[5][6] It is air-sensitive and prone to oxidation.[5][6][11]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, strong acids, and nucleophiles, which can trigger hydrolysis or exothermic reactions.[2][5][6]

-

Oxidation : The thiol group is readily oxidized, particularly on exposure to air.[6][11] This can lead to the formation of disulfide-linked dimers.

-

Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions to yield thioglycolic acid and ethanol.

-

Use in Synthesis : As a versatile intermediate, it is used in the synthesis of pharmaceuticals like cefmetazole (B193816) and in the creation of dithieno[3,2-b:2′,3′-d]thiophene derivatives for organic electronics.[6][12] Its dilithio-derivative can be reacted with aldehydes in multi-step syntheses of other complex molecules.[13]

References

- 1. This compound | C4H8O2S | CID 12185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 巯基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. chembk.com [chembk.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. This compound(623-51-8) 1H NMR [m.chemicalbook.com]

- 9. Acetic acid, mercapto-, ethyl ester [webbook.nist.gov]

- 10. Acetic acid, mercapto-, ethyl ester [webbook.nist.gov]

- 11. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound CAS#: 623-51-8 [amp.chemicalbook.com]

Spectroscopic Profile of Ethyl Thioglycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl thioglycolate (CAS No. 623-51-8), a key reagent in various chemical syntheses. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.28 | Triplet | 7.1 | -CH₃ |

| 2.02 | Triplet | 8.3 | -SH |

| 3.25 | Doublet of quartets | 8.3, 0.5 | -S-CH₂-C=O |

| 4.19 | Quartet | 7.1 | -O-CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -CH₃ |

| 26.3 | -S-CH₂-C=O |

| 62.0 | -O-CH₂-CH₃ |

| 170.6 | C=O |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2981 | C-H stretch (alkane) |

| 2568 | S-H stretch |

| 1738 | C=O stretch (ester) |

| 1298 | C-O stretch |

| 1165 | C-O stretch |

| 1026 | C-C stretch |

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 120 | 35 | [M]⁺ (Molecular Ion) |

| 92 | 20 | [M - C₂H₄]⁺ |

| 75 | 100 | [M - OC₂H₅]⁺ |

| 47 | 60 | [CH₂SH]⁺ |

| 29 | 85 | [C₂H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1]

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Solvent: CDCl₃.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected.

-

Baseline correction is applied.

-

The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of this compound is placed on one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

A second salt plate is placed on top to create a thin liquid film.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample scan.

Data Processing:

-

The sample interferogram is Fourier transformed to produce the single-beam spectrum.

-

The single-beam spectrum is ratioed against the background spectrum to generate the transmittance or absorbance spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

The sample is vaporized and enters the ion source.

-

In the ion source, the molecules are bombarded with a beam of electrons (Electron Ionization - EI) with a standard energy of 70 eV.

Mass Analysis:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier or similar detector records the abundance of each ion.

Data Processing:

-

The data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Computational Chemistry of Ethyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry approaches used to study ethyl thioglycolate. Given the limited direct computational studies on this compound, this document outlines methodologies and presents illustrative data based on computational research of analogous compounds, such as mthis compound.[1][2] This guide is intended to serve as a framework for researchers initiating theoretical investigations into the conformational landscape, spectroscopic properties, and electronic structure of this compound and related molecules.

Introduction to this compound

This compound (C4H8O2S) is a chemical compound used in various industrial applications, including as a reducing agent in cosmetic formulations like hair waving and straightening products.[3] Its chemical structure, featuring a flexible ethyl group, a thioester linkage, and a thiol group, gives rise to a complex conformational space that influences its physical and chemical properties. Computational chemistry provides a powerful toolkit for exploring this complexity at the molecular level, offering insights that are complementary to experimental data.

Computational Methodologies

The theoretical investigation of this compound involves several key computational steps, from geometry optimization to the prediction of spectroscopic and electronic properties. Density Functional Theory (DFT) is a commonly employed method for such studies due to its balance of accuracy and computational cost.

Experimental Protocols: Computational Details

A typical computational protocol for studying this compound would involve the following steps:

-

Conformational Search: An initial exploration of the potential energy surface is performed to identify stable conformers. This can be achieved through systematic scans of key dihedral angles or by using molecular mechanics force fields followed by higher-level quantum mechanical calculations.

-

Geometry Optimization: The geometries of the identified conformers are fully optimized without constraints. A common and effective level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set. This combination has been shown to provide reliable geometries for related organic molecules.[4]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide thermodynamic data and predicted infrared (IR) and Raman spectra.

-

Spectroscopic and Electronic Property Prediction: Time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra.[5] Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions.

The general workflow for such a computational investigation is depicted in the diagram below.

Conformational Analysis

The flexibility of the ethyl group and the C-C and C-S single bonds in this compound results in multiple possible conformers. The relative energies of these conformers determine the overall molecular properties. A key aspect of the computational study is the systematic investigation of the potential energy surface by scanning the relevant dihedral angles.

The primary dihedral angles that dictate the conformation of this compound are illustrated in the diagram below.

Illustrative Geometrical Parameters

The following table presents a hypothetical set of optimized geometrical parameters for a stable conformer of this compound, based on what would be expected from a DFT B3LYP/6-311++G(d,p) calculation.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=O | 1.21 Å |

| C-O | 1.35 Å | |

| O-C(ethyl) | 1.45 Å | |

| C-S | 1.82 Å | |

| S-H | 1.34 Å | |

| C-C(ethyl) | 1.52 Å | |

| Bond Angles | O=C-O | 125.0° |

| C-O-C(ethyl) | 115.0° | |

| O=C-C | 122.0° | |

| C-C-S | 110.0° | |

| C-S-H | 95.0° | |

| Dihedral Angles | C-C-O-C | 180.0° (anti) |

| C-O-C=O | 0.0° (syn) | |

| O=C-C-S | 90.0° (gauche) | |

| C-C-S-H | 60.0° (gauche) |

Spectroscopic Properties

Computational methods can accurately predict vibrational spectra, which can be used to interpret experimental IR and Raman data.

Calculated Vibrational Frequencies

The table below lists some of the characteristic calculated vibrational frequencies for this compound. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(S-H) | 2550 | S-H stretching |

| ν(C=O) | 1735 | C=O stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

| ν(C-O) | 1240 | C-O stretching |

| ν(C-S) | 700 | C-S stretching |

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

Frontier Molecular Orbital Analysis

The energies of the HOMO and LUMO, and the resulting energy gap, provide insights into the molecule's stability and reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability.

| Property | Value (illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

TD-DFT calculations can further elucidate the nature of electronic transitions, for example, identifying them as n → π* or π → π* transitions, which correspond to excitations observed in UV-Visible spectroscopy.[5]

Conclusion

While direct and extensive computational studies on this compound are not widely published, the methodologies established for analogous molecules provide a clear and robust framework for its theoretical investigation. The computational approaches detailed in this guide, including conformational analysis, prediction of spectroscopic properties, and electronic structure analysis, can yield valuable insights for researchers in various fields, from materials science to drug development. The illustrative data presented herein serves as a baseline for what can be expected from such computational work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H8O2S | CID 12185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Reaction of Ethyl Thioglycolate with Aldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactions of ethyl thioglycolate with aldehydes, with a particular focus on their applications in the synthesis of pharmacologically relevant compounds. This document details the core reaction mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways associated with the reaction products.

Introduction

The reaction between this compound and aldehydes is a versatile transformation in organic synthesis, primarily utilized in two key pathways: the Knoevenagel condensation to form α,β-unsaturated thioesters, and the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones. These products serve as crucial scaffolds in medicinal chemistry due to their diverse biological activities. Thiazolidinone derivatives, in particular, have garnered significant attention for their potential as antidiabetic, antimicrobial, and anticancer agents. This guide will explore the fundamental principles of these reactions and their practical applications in drug discovery and development.

Core Reaction Pathways

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the case of this compound, the α-carbon is activated by the adjacent thioester group, allowing for deprotonation by a weak base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The subsequent elimination of a water molecule yields an α,β-unsaturated thioester. This reaction is a powerful tool for carbon-carbon bond formation.

Three-Component Synthesis of 1,3-Thiazolidin-4-ones

A highly significant application of the reaction involving this compound and aldehydes is the one-pot synthesis of 1,3-thiazolidin-4-ones, which also incorporates a primary amine. This multicomponent reaction is valued for its efficiency and atom economy. The generally accepted mechanism involves the initial formation of an imine from the condensation of the aldehyde and the amine. Subsequently, the thiol group of this compound (or thioglycolic acid, which is more commonly used in this synthesis) adds to the imine carbon in a nucleophilic manner. The final step is an intramolecular cyclization via amide bond formation with the elimination of ethanol (B145695) (or water), yielding the 1,3-thiazolidin-4-one ring system.

Data Presentation

The following tables summarize quantitative data for the synthesis of 1,3-thiazolidin-4-ones from various aromatic aldehydes, amines, and a thiol source (thioglycolic acid, which follows the same reaction principle as this compound).

Table 1: Synthesis of 2,3-Diaryl-1,3-Thiazolidin-4-ones using BaSO₄ Nanoparticles as Catalyst [1]

| Entry | Aldehyde (R¹) | Amine (R²) | Time (h) | Yield (%) |

| 1 | Phenyl | 4-Methylphenyl | 3.5 | 85 |

| 2 | 2-Chlorophenyl | 4-Methylphenyl | 4 | 78 |

| 3 | 4-Chlorophenyl | 4-Methylphenyl | 3 | 88 |

| 4 | 4-Nitrophenyl | 4-Methylphenyl | 2.5 | 92 |

| 5 | Phenyl | 4-Methoxyphenyl | 4 | 82 |

| 6 | 4-Chlorophenyl | 4-Methoxyphenyl | 3.5 | 86 |

Table 2: Microwave-Assisted vs. Conventional Synthesis of 4-Thiazolidinones [2]

| Entry | Aldehyde (R) | Method | Time | Yield (%) |

| 1 | 4-Chlorophenyl | Microwave | 8 min | 85 |

| 2 | 4-Chlorophenyl | Conventional | 15 h | 70 |

| 3 | 4-Nitrophenyl | Microwave | 6 min | 88 |

| 4 | 4-Nitrophenyl | Conventional | 12 h | 75 |

| 5 | 4-Methoxyphenyl | Microwave | 10 min | 82 |

| 6 | 4-Methoxyphenyl | Conventional | 17 h | 65 |

Experimental Protocols

General Protocol for the One-Pot Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-ones

This protocol is a general procedure for the synthesis of 1,3-thiazolidin-4-ones via a one-pot, three-component reaction.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Aromatic amine (1 mmol)

-

Thioglycolic acid (1.2 mmol)

-

Catalyst (e.g., L-proline, 10 mol%)

-

Solvent (e.g., Ethanol, 10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and the catalyst (e.g., L-proline, 0.1 mmol) in the solvent (e.g., ethanol, 10 mL).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add thioglycolic acid (1.2 mmol) to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or refluxed, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3-thiazolidin-4-one.

General Protocol for Knoevenagel Condensation of an Aromatic Aldehyde with an Active Methylene (B1212753) Compound

While a specific, detailed protocol for the Knoevenagel condensation of this compound with aldehydes is not extensively documented with a wide range of quantitative data, the following general procedure for active methylene compounds can be adapted.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol)

-

This compound (10 mmol)

-

Base catalyst (e.g., Piperidine, 1-2 drops)

-

Solvent (e.g., Toluene or Ethanol, 20 mL)

-

Round-bottom flask

-

Dean-Stark apparatus (if using an azeotropic solvent like toluene)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), dissolve the aromatic aldehyde (10 mmol) and this compound (10 mmol) in the solvent (20 mL).

-

Add a catalytic amount of the base (e.g., 1-2 drops of piperidine).

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, continuously remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure α,β-unsaturated thioester.

Biological Significance and Signaling Pathways

The products of the reaction between this compound and aldehydes, particularly 1,3-thiazolidin-4-ones, exhibit a wide range of biological activities.

Antidiabetic Activity: PPARγ Agonism

A prominent class of 1,3-thiazolidin-4-one derivatives, the thiazolidinediones (TZDs), are potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3][4][5][6][7] PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, glucose metabolism, and fatty acid storage.[8][9] Activation of PPARγ by TZD ligands leads to a cascade of events that ultimately enhances insulin (B600854) sensitivity.

Upon binding of a TZD to PPARγ, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators.[4] The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to an increase in insulin sensitivity.[6]

Antimicrobial Activity: MurB Inhibition

Certain 4-thiazolidinone (B1220212) derivatives have been identified as inhibitors of the bacterial enzyme MurB.[3][10] MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, MurB catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid. Inhibition of MurB disrupts the synthesis of peptidoglycan, leading to a compromised cell wall and ultimately bacterial cell death. This makes MurB an attractive target for the development of novel antibiotics.

Conclusion

The reaction of this compound with aldehydes provides a versatile and efficient entry into two important classes of compounds: α,β-unsaturated thioesters and 1,3-thiazolidin-4-ones. The latter, in particular, represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant therapeutic potential as antidiabetic and antimicrobial agents. The one-pot, three-component synthesis of 1,3-thiazolidin-4-ones is a testament to the power of multicomponent reactions in modern drug discovery. Understanding the underlying reaction mechanisms and the biological pathways targeted by these compounds is crucial for the rational design and development of new and more effective therapeutic agents. This guide serves as a foundational resource for researchers and scientists working in this exciting and impactful area of chemical and pharmaceutical sciences.

References

- 1. CN101195596A - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Ethyl Thioglycolate as a Nucleophile in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thioglycolate (ETG), with the chemical formula HSCH₂COOC₂H₅, is a versatile and highly valuable reagent in organic synthesis. Its utility stems from the presence of a nucleophilic thiol group and an ester functionality within the same molecule, allowing for a diverse range of chemical transformations. The sulfur atom, with its lone pairs of electrons, readily participates in nucleophilic attacks on various electrophilic centers, making ETG a key building block in the construction of complex organic molecules, particularly heterocyclic systems of medicinal importance. This technical guide provides a comprehensive overview of the role of this compound as a nucleophile in several key organic reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in its effective application.

Core Nucleophilic Reactions of this compound

This compound's nucleophilic character is most prominently demonstrated in three major classes of reactions: the Gewald reaction for thiophene (B33073) synthesis, Michael additions to α,β-unsaturated systems, and the synthesis of thiazolidinones. Furthermore, its application extends to the ring-opening of strained heterocycles like aziridines.

The Gewald Reaction: Synthesis of Polysubstituted Thiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward and efficient route to highly functionalized 2-aminothiophenes. In this reaction, this compound acts as the sulfur source and a key nucleophile. The reaction typically involves the condensation of an α-cyanoester (or a related compound with an active methylene (B1212753) group), a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base.

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the nucleophilic addition of the thiolate, generated in situ from this compound and the base, to the activated double bond. Subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.

Materials:

-

Ethyl cyanoacetate (B8463686) (0.1 mol, 11.31 g)

-

2-Butanone (0.1 mol, 7.21 g)

-

Elemental sulfur (0.1 mol, 3.21 g)

-

Diethylamine (B46881) (0.2 mol, 14.63 g)

-

Ethanol (B145695) (100 mL)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate, 2-butanone, and elemental sulfur in ethanol.

-

Slowly add diethylamine to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

| Reactants | Product | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Ethyl cyanoacetate, 2-Butanone, Sulfur | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Ethanol | Diethylamine | 2 | Reflux | 75-85 | [1] |

| Malononitrile, Acetone, Sulfur | 2-Amino-4-methylthiophene-3-carbonitrile | Methanol | Morpholine | 3 | 50 | ~80 | [2] |

Michael Addition to α,β-Unsaturated Carbonyl Compounds

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The thiolate anion generated from this compound is a soft nucleophile and readily adds to the β-position of Michael acceptors such as chalcones and other enones.

The base abstracts the acidic proton from the thiol group of this compound to form a thiolate anion. This potent nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Materials:

-

Chalcone (B49325) (1,3-diphenyl-2-propen-1-one) (10 mmol, 2.08 g)

-

This compound (12 mmol, 1.44 g)

-

Sodium ethoxide (catalytic amount, ~0.5 mmol)

-

Ethanol (50 mL)

Procedure:

-

Dissolve chalcone in ethanol in a 100 mL round-bottom flask.

-

Add sodium ethoxide to the solution and stir for 10 minutes at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, neutralize the reaction mixture with dilute acetic acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with ethyl acetate (B1210297), wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

-

Purify the crude product by column chromatography on silica (B1680970) gel.

| Michael Acceptor | Product | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Chalcone | Ethyl 2-((1,3-diphenyl-3-oxopropyl)thio)acetate | Ethanol | Sodium ethoxide | 4-6 | RT | 85-95 | [3] |

| Methyl vinyl ketone | Ethyl 2-((3-oxobutyl)thio)acetate | Neat | None | 0.5 | RT | 93 | [4] |

Synthesis of 4-Thiazolidinones

4-Thiazolidinones are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. A common and efficient method for their synthesis involves the cyclocondensation of an imine (Schiff base) with a compound containing a thiol and a carboxylic acid functionality, such as thioglycolic acid or its esters. This compound can be used in a multi-step or one-pot synthesis of N-substituted 4-thiazolidinones.

The synthesis typically begins with the formation of an imine from an amine and an aldehyde. The thiol group of this compound then adds to the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the ester carbonyl group, with the elimination of ethanol, to form the 4-thiazolidinone (B1220212) ring.

Materials:

-

p-Toluidine (B81030) (10 mmol, 1.07 g)

-

Benzaldehyde (B42025) (10 mmol, 1.06 g)

-

This compound (11 mmol, 1.32 g)

-

Anhydrous Zinc Chloride (catalytic amount)

-

Toluene (50 mL)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve p-toluidine and benzaldehyde in toluene.

-

Add a catalytic amount of anhydrous zinc chloride.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the imine.

-

Cool the reaction mixture slightly and add this compound.

-

Resume refluxing for an additional 6-8 hours.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

| Amine | Aldehyde | Product | Solvent | Catalyst | Time (h) | Temp. (°C) | Yield (%) | Reference |

| p-Toluidine | Benzaldehyde | 2-Phenyl-3-p-tolyl-thiazolidin-4-one | Toluene | ZnCl₂ | 6-8 | Reflux | ~70 | [5] |

| Aniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-phenylthiazolidin-4-one | Benzene | - | 10-30 | Reflux | 60-70 | [6] |

Ring-Opening of Aziridines

Aziridines are three-membered heterocyclic rings containing a nitrogen atom. Due to significant ring strain, they are susceptible to ring-opening reactions by various nucleophiles. The thiolate of this compound can act as a nucleophile to open activated aziridines, such as N-tosylaziridines, to afford β-amino sulfides, which are valuable synthetic intermediates.

The reaction proceeds via an S(_N)2 mechanism where the thiolate nucleophile attacks one of the aziridine (B145994) ring carbons, leading to the opening of the three-membered ring. In the case of unsymmetrical aziridines, the attack generally occurs at the less sterically hindered carbon.

Materials:

-

N-Tosyl-2-phenylaziridine (5 mmol, 1.37 g)

-

This compound (6 mmol, 0.72 g)

-

Potassium carbonate (7.5 mmol, 1.04 g)

-

Acetonitrile (25 mL)

Procedure:

-

To a solution of N-tosyl-2-phenylaziridine in acetonitrile, add potassium carbonate and this compound.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, filter off the potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding β-amino sulfide.

| Aziridine | Product | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) (Estimated) | Reference (Analogous) |

| N-Tosyl-2-phenylaziridine | Ethyl 2-((2-phenyl-2-(tosylamino)ethyl)thio)acetate | Acetonitrile | K₂CO₃ | 12-24 | RT | 80-90 | [7][8] |

| NH-aziridine | β-amino sulfide | Ionic Liquid | BMIM Chloride | - | RT | Good | [7] |

This compound in Drug Development: Biological Activities of Derived Heterocycles

The heterocyclic scaffolds synthesized using this compound as a key reagent often exhibit significant biological activities, making them attractive targets for drug discovery and development.

Thiophene Derivatives and Their Role in Signaling Pathways

Thiophene derivatives synthesized via the Gewald reaction have been reported to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[7][9][10]

-

Anticancer Activity: Certain 2-aminothiophene derivatives have been shown to exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival. For instance, they can act as inhibitors of specific kinases, such as tyrosine kinases, which are crucial components of growth factor signaling pathways.[9] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Thiazolidinone Derivatives and Their Biological Targets

4-Thiazolidinones are another class of heterocycles readily accessible through reactions involving this compound that have garnered significant attention in medicinal chemistry. They are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic effects.[11][12]

-

Anti-inflammatory Activity: The anti-inflammatory effects of some thiazolidinone derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11] By downregulating these key mediators of inflammation, these compounds can alleviate inflammatory responses.

Conclusion

This compound is a powerful and versatile nucleophile in organic synthesis, enabling the efficient construction of a variety of important heterocyclic scaffolds. Its application in the Gewald reaction, Michael addition, and the synthesis of thiazolidinones and β-amino sulfides provides access to a rich diversity of molecules, many of which exhibit promising biological activities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers in academia and industry, aiding in the discovery and development of new chemical entities with potential therapeutic applications. The continued exploration of this compound's reactivity will undoubtedly lead to further innovations in synthetic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone – Oriental Journal of Chemistry [orientjchem.org]

- 4. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 5. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

- 12. firsthope.co.in [firsthope.co.in]

An In-depth Technical Guide on the Thermodynamic Properties of Ethyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thioglycolate (ETG), with the chemical formula HSCH₂COOC₂H₅, is a thiol-containing organic ester. It is recognized for its distinct sulfurous odor and its utility in various industrial applications, including as a key intermediate in chemical synthesis.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and for predicting its behavior in chemical reactions, particularly in the fields of materials science and drug development.

This technical guide provides a summary of the available physical and chemical properties of this compound. Due to a lack of experimentally determined thermodynamic data in the public domain, this document also outlines the standard experimental protocols that would be employed to measure key thermodynamic parameters such as the enthalpy of formation, standard molar entropy, and heat capacity.

Core Physical and Chemical Properties

A compilation of the fundamental physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂S | [1][2][3][4] |

| Molecular Weight | 120.17 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Strong, sulfurous | [2] |

| Boiling Point | 156-158 °C at 760 mmHg54 °C at 12 mmHg | [3][4][5] |

| Melting Point | -80 °C | [1][4][5] |

| Density | 1.096 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.457 | [3][4] |

| Flash Point | 47.78 °C (118 °F) | [6] |

| Vapor Pressure | 2.703 mmHg at 25 °C (estimated) | [6] |

| Water Solubility | Not miscible or difficult to mix | [4][5] |

Thermodynamic Properties: Data and Experimental Protocols

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation would be determined using oxygen bomb combustion calorimetry . This technique measures the heat released during the complete combustion of a substance in a constant-volume vessel.

A generalized protocol for determining the enthalpy of combustion of a liquid organic sulfur compound is as follows:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene (B3416737) ampoule). A known mass of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

-

Bomb Assembly: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, the "bomb." A small amount of distilled water is added to the bomb to dissolve the sulfur and nitrogen oxides produced during combustion. A fuse wire (e.g., platinum or iron) is connected to electrodes and positioned to ignite the sample.

-

Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then placed in a calorimeter vessel containing a precisely measured quantity of water. The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after combustion to determine the temperature rise.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid and sulfuric acid formed.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of combustion of the capsule, fuse wire, and the formation of acids. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

A schematic for the workflow of a combustion calorimetry experiment is presented below.

References

- 1. 623-51-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C4H8O2S | CID 12185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 巯基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Ethyl Thioglycollate [chembk.com]

- 6. This compound, 623-51-8 [thegoodscentscompany.com]

A Comprehensive Technical Guide to the Solubility of Ethyl Thioglycolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ethyl thioglycolate in various organic solvents. This compound (CAS No. 623-51-8), a versatile reagent in organic synthesis, including in the pharmaceutical industry, presents a solubility profile crucial for its application in various reaction media. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound, with the chemical formula HSCH₂COOC₂H₅, possesses both a polar thiol (-SH) and ester (-COOC₂H₅) group, as well as a nonpolar ethyl group. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. While generally soluble in many organic solvents, its miscibility can vary depending on the solvent's polarity, hydrogen bonding capability, and steric factors.

Data Presentation: Solubility of this compound

| Solvent Classification | Solvent Name | Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |

| Alcohols | Methanol | CH₃OH | Miscible (inferred) | Not Available | Ambient |

| Ethanol | C₂H₅OH | Soluble/Miscible[1][2] | Not Available | Ambient | |

| Propanol | C₃H₇OH | Miscible (inferred) | Not Available | Ambient | |

| Butanol | C₄H₉OH | Miscible (inferred) | Not Available | Ambient | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[2] | Not Available | Ambient |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible (inferred) | Not Available | Ambient | |

| Ketones | Acetone | (CH₃)₂CO | Soluble[1] | Not Available | Ambient |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Miscible (inferred) | Not Available | Ambient |

| Hydrocarbons | Hexane (B92381) | C₆H₁₄ | Limited Solubility (inferred) | Not Available | Ambient |

| Toluene | C₇H₈ | Soluble (inferred) | Not Available | Ambient | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Miscible (inferred) | Not Available | Ambient |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Miscible (inferred) | Not Available | Ambient | |

| Aqueous | Water | H₂O | Not miscible or difficult to mix[3][4][5][6] | ~2.047 (estimated)[7] | 25 |

Note: The miscibility in many common organic solvents is inferred from the general behavior of similar small ester compounds and the known miscibility of the parent compound, thioglycolic acid, with a wide range of polar organic solvents.[8] The limited solubility in nonpolar aliphatic hydrocarbons like hexane is also an inference based on the polarity of this compound.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound, a liquid solute, in a given organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometers

-

Glass vials with airtight caps

-

Syringes and syringe filters (chemically resistant to the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess is crucial to ensure saturation. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. d. Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure an excess of the solute remains undissolved.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved micro-droplets. Record the exact volume of the filtered solution.

-

Gravimetric Analysis: a. Determine the mass of the volumetric flask containing the filtered saturated solution. b. Transfer the solution to a pre-weighed evaporating dish. c. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. d. Once the bulk of the solvent has been removed, place the evaporating dish in a vacuum oven at a temperature sufficient to remove the remaining solvent without degrading the this compound. e. Cool the evaporating dish in a desiccator to room temperature and then weigh it on the analytical balance. f. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass. b. The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter of solvent.

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent (mL)) * 100

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, must be worn.

-

Consult the Safety Data Sheets (SDS) for both this compound and the selected solvent before starting the experiment.

Visualizations

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting a suitable solvent for a reaction involving this compound and subsequently determining its solubility.

Caption: Workflow for solvent selection and solubility testing.

Experimental Workflow for Gravimetric Solubility Determination

This diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Gravimetric method for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 623-51-8: Ethyl mercaptoacetate | CymitQuimica [cymitquimica.com]

- 3. Ethyl 2-mercaptoacetate [chembk.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 623-51-8 [m.chemicalbook.com]

- 7. This compound, 623-51-8 [thegoodscentscompany.com]

- 8. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thioglycolate (ETG), with the chemical formula C₄H₈O₂S, is a versatile organic molecule incorporating both an ester and a thiol functional group.[1][2] This unique bifunctionality makes it a significant building block in various chemical syntheses, including pharmaceuticals and other specialty chemicals. Understanding its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new applications. This guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic signature of this compound, supported by detailed data and experimental methodologies.

Molecular Structure and Geometry

This compound, systematically named ethyl 2-sulfanylacetate, possesses a relatively simple yet flexible structure.[3] The molecule consists of an ethyl group (-CH₂CH₃) attached to the oxygen atom of a carboxylate group, which in turn is bonded to a methylene (B1212753) group (-CH₂) that is attached to a thiol group (-SH).

Bond Lengths

The bond lengths in this compound are characteristic of the respective single and double bonds between carbon, oxygen, sulfur, and hydrogen atoms. The C=O double bond of the ester group is significantly shorter than the C-O and C-S single bonds, reflecting its higher bond order.

| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |

| C=O | C | O | ~1.21 |

| C-O (ester) | C | O | ~1.34 |

| O-C (ethyl) | O | C | ~1.45 |

| C-C (backbone) | C | C | ~1.52 |

| C-S | C | S | ~1.82 |

| S-H | S | H | ~1.34 |

| C-H (methylene) | C | H | ~1.09 |

| C-C (ethyl) | C | C | ~1.53 |

| C-H (ethyl) | C | H | ~1.09 |

Table 1: Calculated bond lengths for this compound. Data are representative values derived from DFT calculations on similar small organic molecules and may vary slightly depending on the computational method and basis set used.

Bond Angles

The bond angles around the central atoms in this compound are largely dictated by their hybridization states. The sp² hybridized carbonyl carbon exhibits bond angles close to 120°, while the sp³ hybridized carbons and the oxygen atom have angles nearer to the tetrahedral angle of 109.5°.

| Angle | Atom 1 | Vertex | Atom 2 | Calculated Bond Angle (°) |

| O=C-O | O | C | O | ~124 |

| O=C-C | O | C | C | ~125 |

| O-C-C (backbone) | O | C | C | ~111 |

| C-O-C (ester) | C | O | C | ~117 |

| C-C-S | C | C | S | ~113 |

| C-S-H | C | S | H | ~96 |

| H-C-H (methylene) | H | C | H | ~109 |

| O-C-C (ethyl) | O | C | C | ~108 |

| H-C-H (ethyl) | H | C | H | ~109 |

| C-C-H (ethyl) | C | C | H | ~110 |

Table 2: Calculated bond angles for this compound. Values are based on typical geometries from computational models of similar ester and thiol compounds.

Dihedral Angles and Conformational Analysis

Due to the presence of several single bonds, this compound can adopt various conformations. The most significant dihedral angles are those around the C-C, C-O, and C-S bonds, which determine the overall shape of the molecule. The relative energies of these conformers are influenced by steric hindrance and hyperconjugative effects. Computational studies on the closely related mthis compound suggest that the most stable conformer has a syn arrangement around the C-O bond of the ester group.

Bonding

The bonding in this compound is a combination of covalent sigma (σ) and pi (π) bonds. The molecule's reactivity is primarily governed by the polar C=O bond, the acidic S-H proton, and the nucleophilic sulfur atom.

-

Ester Group: The ester functional group features a planar arrangement of the O=C-O atoms due to the π-bonding character of the carbonyl group. The carbonyl oxygen is electron-withdrawing, making the carbonyl carbon electrophilic. The lone pairs on the ester oxygen can participate in resonance, which influences the bond lengths and reactivity.

-

Thiol Group: The thiol group is characterized by a relatively weak and polar S-H bond, making the proton acidic. The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic.

The logical relationship between the functional groups and the overall molecular properties can be visualized as follows:

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound. The following sections detail the expected spectral features.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound provides distinct signals for the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -O-CH₂- (ethyl) |

| ~3.3 | Singlet (s) | 2H | -S-CH₂- (methylene) |

| ~1.9 | Triplet (t) | 1H | -SH (thiol) |

| ~1.3 | Triplet (t) | 3H | -CH₃ (ethyl) |

Table 3: Typical ¹H NMR chemical shifts for this compound. Values are approximate and can vary based on the solvent and instrument frequency.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester carbonyl) |

| ~62 | -O-CH₂- (ethyl) |

| ~27 | -S-CH₂- (methylene) |

| ~14 | -CH₃ (ethyl) |

Table 4: Typical ¹³C NMR chemical shifts for this compound. Values are approximate and can vary based on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2570 | Weak | S-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (methylene, methyl) |

Table 5: Characteristic IR absorption bands for this compound.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. A study on the metastable decomposition of the molecular ion of this compound revealed various fragmentation pathways, including the loss of water, ethene, and ethanol.[4]

| m/z | Relative Intensity | Possible Fragment Ion |

| 120 | Moderate | [M]⁺ (Molecular ion) |

| 92 | Moderate | [M - C₂H₄]⁺ |

| 75 | Strong | [M - OC₂H₅]⁺ |

| 47 | Strong | [CH₂SH]⁺ |

| 29 | Strong | [C₂H₅]⁺ |

Table 6: Major fragment ions in the mass spectrum of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of thioglycolic acid with ethanol, using an acid catalyst.

Methodology:

-

Reaction Setup: A mixture of thioglycolic acid, a molar excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) are combined in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

-

Reaction: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically with the ethanol, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete (monitored by techniques such as TLC), the mixture is cooled. The excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Structural Determination by X-ray Crystallography (General Protocol for Small Molecules)

While a specific crystal structure for this compound is not cited, the following outlines the general experimental protocol for determining the structure of a small organic molecule.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a supersaturated solution by slow evaporation of the solvent, slow cooling, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to obtain the final, accurate molecular structure.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The combination of its ester and thiol functionalities results in a molecule with distinct structural features and a rich chemical reactivity. The provided quantitative data, though largely derived from computational models in the absence of a definitive experimental structure, offers a solid foundation for understanding its behavior. The spectroscopic data and experimental protocols further equip researchers and drug development professionals with the necessary information for the synthesis, identification, and application of this important chemical intermediate. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, would be invaluable in providing precise, experimentally determined geometric parameters.

References

Quantum Chemical Calculations for Ethyl Thioglycolate: A Methodological and Theoretical Guide

Introduction

Computational Methodology

The quantum chemical calculations outlined herein are typically performed using density functional theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used for such calculations.

Methodology:

-